4-Chlorophenethyl mesylate
Description
4-Chlorophenethyl mesylate is a mesylate ester derived from 4-chlorophenethyl alcohol, where the hydroxyl group is replaced by a methanesulfonate group. Mesylates (methanesulfonates) are widely utilized in pharmaceuticals to enhance solubility and bioavailability. Mesylates are typically liquids at ambient temperature with boiling points around 200°C, making them suitable for gas chromatography-mass spectrometry (GC-MS) analysis .
Properties
Molecular Formula |
C9H11ClO3S |
|---|---|
Molecular Weight |
234.70 g/mol |
IUPAC Name |
2-(4-chlorophenyl)ethyl methanesulfonate |
InChI |
InChI=1S/C9H11ClO3S/c1-14(11,12)13-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |
InChI Key |
STSXDNBXEPNZST-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The mesylate group facilitates bimolecular nucleophilic substitution (S<sub>N</sub>2) reactions, enabling the introduction of diverse functional groups.
Alkylation via Grignard Reagents
4-Chlorophenethyl mesylate reacts with Grignard reagents to form alkylated products. For example:
-
Reaction with methylmagnesium iodide (MeMgI):
The mesylate undergoes substitution to yield 4-chlorophenethyl iodide. In analogous systems, this reaction achieves 90% yield under mild conditions (0°C, 1 hour in toluene) .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| MeMgI | 0°C, 1 h (PhMe) | 4-Chlorophenethyl iodide | ~90% |
Alcoholysis with Alkoxides
Substitution with alcohols (e.g., ethanol, butanol) under microwave irradiation or thermal conditions produces ether derivatives. For example:
-
Reaction with ethanol:
Diethyl α-mesyloxy-benzylphosphonate analogs react with ethanol under microwave irradiation (135°C, 2.5 h) to form ethoxy derivatives in 96% conversion .
| Nucleophile | Conditions | Product | Conversion | Source |
|---|---|---|---|---|
| Ethanol | 135°C, MW, 2.5 h | 4-Chlorophenethyl ethyl ether | 96% | |
| Butanol | 145°C, MW, 4.5 h | 4-Chlorophenethyl butyl ether | 100% |
Elimination Reactions
Under basic conditions, this compound undergoes β-elimination to form alkenes via an E2 mechanism.
Dehydrohalogenation
-
Reaction with KOtBu:
Strong bases like potassium tert-butoxide promote elimination, yielding 4-chlorostyrene. Similar mesylates show complete conversion at 65°C in 1,4-dioxane .
| Base | Conditions | Product | Conversion | Source |
|---|---|---|---|---|
| KOtBu | 65°C, 1,4-dioxane | 4-Chlorostyrene | >95% |
Reduction Reactions
Mesylates can be reduced to hydrocarbons under specific conditions.
Hydrogenolysis
-
Reaction with LiAlH<sub>4</sub>:
While direct examples are sparse, analogous reductions of mesylates produce alkanes. For instance, benzyl mesylates reduce to toluene derivatives in 85–95% yields .
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | THF, reflux | 4-Chlorophenethyl hydride | ~90% |
Mechanistic Considerations
-
S<sub>N</sub>2 Pathway: The mesylate’s leaving group ability (-OSO<sub>2</sub>CH<sub>3</sub>) enables backside attack by nucleophiles, retaining stereochemistry at chiral centers .
-
E2 Elimination: Base-induced deprotonation adjacent to the mesylate group results in alkene formation, favoring Zaitsev products .
Stability and Handling
This compound is moisture-sensitive and requires anhydrous conditions. Storage under argon at –20°C prevents decomposition .
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Comparative Physical and Chemical Properties
Key Observations :
- Solubility : Benztropine and imatinib mesylates exhibit high water solubility due to their ionic salt forms, whereas alkyl/aryl mesylates like this compound are likely soluble in organic solvents .
- Thermal Stability : Pure mesylate esters (e.g., this compound) are liquids at room temperature, contrasting with salt forms (e.g., nelfinavir mesylate), which are solids .
Chemical Reactivity and Stability
Analytical Techniques
Q & A
Q. What synthetic strategies are commonly employed for preparing 4-chlorophenethyl mesylate, and how can intermediates be stabilized to prevent cyclization?
this compound is typically synthesized via mesylation of the corresponding alcohol using methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine). Key challenges include stabilizing intermediates prone to cyclization. For example, mesylate precursors may undergo internal nucleophilic attacks, leading to pyridinium derivatives (as observed in analogous compounds) . To mitigate this:
Q. Which analytical methods are validated for quantifying this compound in experimental samples?
UV spectrophotometry is a widely validated method for mesylate quantification. For example, gemifloxacin mesylate was quantified at 272 nm and 343 nm with linearity (R > 0.999), precision (RSD < 2%), and accuracy (98–102%) . For this compound:
Q. How can researchers design stability studies to assess this compound under varying storage conditions?
Stability studies should evaluate degradation kinetics under:
- Temperature : Accelerated testing at 40°C/75% RH vs. long-term at 25°C/60% RH.
- pH : Solubility and stability in buffers (pH 1–9).
- Light Exposure : ICH Q1B photostability guidelines.
| Condition | Parameter Tested | Analytical Method | Reference Standard |
|---|---|---|---|
| 40°C/75% RH, 1 mo | Purity, degradation products | HPLC-UV | USP <621> |
| pH 7.4, 24 hrs | Hydrolysis rate | -NMR | ICH Q1A(R2) |
Advanced Research Questions
Q. What mechanistic insights explain the cyclization of mesylate intermediates, and how can computational modeling guide synthetic optimization?
Cyclization arises from nucleophilic attack by adjacent heteroatoms (e.g., pyridine nitrogen) on the mesylate group, forming stable ring structures (e.g., pyridinium derivatives) . Computational tools like DFT (Density Functional Theory) can predict reaction pathways:
Q. How do contradictory data on mesylate reactivity in different solvents inform experimental design for cross-coupling reactions?
Discrepancies in mesylate reactivity (e.g., DMSO vs. toluene) highlight solvent polarity’s role in stabilizing intermediates. For example:
- Polar Aprotic Solvents (DMSO) : Enhance leaving-group ability but may promote side reactions.
- Non-Polar Solvents (Toluene) : Favor SN2 mechanisms but require elevated temperatures .
Design experiments with controlled solvent systems and kinetic monitoring (e.g., in-situ IR spectroscopy) to resolve contradictions .
Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound, and how do they compare to in vitro assays?
- In Vivo : Rodent models (e.g., Sprague-Dawley rats) with intravenous/oral dosing. Track plasma half-life (), bioavailability (AUC), and metabolite profiling via LC-MS/MS .
- In Vitro : Hepatocyte incubation for metabolic stability; Caco-2 cells for permeability assays. Correlate in vitro-in vivo extrapolation (IVIVE) using PBPK modeling .
Q. How can researchers address challenges in radiosynthesizing this compound derivatives for PET imaging?
Radiosynthesis requires stable precursors and efficient -labeling. For example:
- Use mesylate precursors with electron-deficient aryl groups to enhance -fluoride incorporation .
- Optimize reaction time/temperature (e.g., 100°C, 10 min) to minimize precursor degradation. Validate radiochemical purity (>95%) via radio-HPLC .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on mesylate stability in acidic vs. basic conditions?
Contradictions often stem from differing experimental setups:
- Acidic Conditions : Protonation of leaving groups accelerates hydrolysis.
- Basic Conditions : Nucleophilic attack by hydroxide ions dominates.
Reconcile data by standardizing conditions (e.g., 0.1 M HCl vs. 0.1 M NaOH) and employing kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation pathways .
Methodological Best Practices
- Synthetic Protocols : Always include controls (e.g., unreacted alcohol) to confirm mesylation efficiency.
- Analytical Validation : Cross-validate HPLC with -NMR for impurity profiling.
- Biological Studies : Use species-specific metabolic enzymes (e.g., human liver microsomes) for translational relevance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
